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Compound of Interest

Compound Name:
4-Methoxy-3-

(trifluoromethyl)phenylacetonitrile

Cat. No.: B1451208 Get Quote

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Executive Summary
This technical guide provides a comprehensive overview of 4-Methoxy-3-
(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound of significant interest to

the pharmaceutical and agrochemical research sectors. The incorporation of both a methoxy (-

OCH3) and a trifluoromethyl (-CF3) group onto the phenylacetonitrile scaffold imparts unique

electronic and metabolic properties, making it a valuable building block in modern medicinal

chemistry. This document details the compound's core identifiers, physicochemical properties,

a representative synthetic workflow, and its strategic importance in drug design. It is intended

for researchers, synthetic chemists, and drug development professionals seeking to leverage

the unique characteristics of this molecule in their discovery programs.

Core Identifiers and Physicochemical Properties
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its identity

and fundamental properties are summarized below.
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Identifier Value Source

CAS Number 1000555-32-7 [1][2][3]

Molecular Formula C10H8F3NO [1][3]

Molecular Weight 215.17 g/mol [1][3]

IUPAC Name

2-(4-Methoxy-3-

(trifluoromethyl)phenyl)acetonit

rile

N/A

SMILES
COC1=C(C(F)

(F)F)C=C(CC#N)C=C1
[3]

MDL Number MFCD09832301 [1][3]

The Strategic Role in Medicinal Chemistry and Drug
Development
The true value of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile lies in the synergistic

interplay of its functional groups, which are highly sought after in modern drug design.

The Trifluoromethyl (-CF3) Group: A Pillar of Modern
Pharmaceuticals
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its

ability to enhance key pharmacological properties.[4] Its inclusion in a drug candidate can

profoundly influence metabolic stability, bioavailability, and binding affinity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group

highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[4] Strategically

placing a -CF3 group on an aromatic ring can block potential sites of metabolic attack,

thereby increasing the drug's half-life and reducing patient dose.

Lipophilicity and Bioavailability: The -CF3 group significantly increases the lipophilicity of a

molecule (Hansch π value of +0.88).[4] This enhancement can improve a compound's ability

to cross cellular membranes, leading to better absorption and tissue distribution, including
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penetration of the blood-brain barrier.[4] The antidepressant Fluoxetine is a classic example

where a trifluoromethyl group contributes to its efficacy.[5]

Binding Affinity: The high electronegativity of the -CF3 group alters the electronic profile of

the aromatic ring, influencing how the molecule interacts with its biological target.[5] This can

lead to stronger and more selective binding to enzyme active sites or receptors.

The Methoxy (-OCH3) and Nitrile (-CN) Groups:
Modulators and Synthetic Handles
While the -CF3 group provides metabolic resistance and lipophilicity, the other functional

groups play crucial roles:

Methoxy Group: The electron-donating methoxy group modulates the electronic properties of

the aromatic ring, influencing its reactivity and interaction with biological targets. It can also

serve as a hydrogen bond acceptor. However, it is susceptible to O-demethylation, a

common metabolic pathway. The presence of the adjacent, strongly electron-withdrawing -

CF3 group can sterically and electronically shield the methoxy group, potentially reducing its

metabolic liability compared to an unsubstituted methoxy-phenyl ring.

Nitrile Group: The acetonitrile moiety is a versatile synthetic handle. The nitrile can be

hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key connection

point for building more complex molecular architectures. This makes the parent molecule an

excellent starting material for library synthesis in a discovery campaign.

The logical interplay of these functional groups is what makes 4-Methoxy-3-
(trifluoromethyl)phenylacetonitrile a valuable intermediate.
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Structural Features

Physicochemical & Pharmacokinetic Properties

Trifluoromethyl Group

Increased Metabolic Stability

 Blocks oxidation

Enhanced Lipophilicity & Permeability

 Increases oil/water partition

Modulated Receptor Binding

 Strong electron-withdrawer

Methoxy Group

 Electron-donating, H-bond acceptor

Nitrile Group

Versatile Synthetic Handle

 Can be converted to amine/acid

Click to download full resolution via product page

Caption: Logical relationship between the molecule's functional groups and their impact on

drug discovery properties.

Synthesis Pathway and Experimental
Considerations
While a specific peer-reviewed synthesis for 1000555-32-7 is not detailed in the provided

search results, a robust and common method for preparing phenylacetonitriles is via the

nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following

represents a generalized, authoritative protocol for this class of transformation.

Generalized Synthetic Workflow
The synthesis logically proceeds from a commercially available or prepared substituted benzyl

bromide. The core of the reaction is a standard SN2 (bimolecular nucleophilic substitution)

mechanism.
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Starting Material:
4-Methoxy-3-(trifluoromethyl)benzyl bromide

SN2 Reaction:
Cyanide anion displaces bromide.

(60-80 °C, 2-4h)

Reagent:
Sodium Cyanide (NaCN)

Solvent: DMSO or Acetone

Aqueous Workup:
Quench with water, extract with ethyl acetate.

Purification:
Silica gel column chromatography.

Final Product:
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4-Methoxy-3-
(trifluoromethyl)phenylacetonitrile.

Detailed Experimental Protocol (Representative)
This protocol is a self-validating system, including in-process checks and purification to ensure

the integrity of the final product.
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Objective: To synthesize 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile from 4-Methoxy-3-

(trifluoromethyl)benzyl bromide.

Materials:

4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq)

Sodium Cyanide (NaCN) (1.2 eq)

Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate (EtOAc)

Deionized water

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO4)

Silica gel (for chromatography)

Procedure:

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet, add 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Dissolve the starting material in

anhydrous DMSO.

Causality: DMSO is a polar aprotic solvent, which effectively solvates the sodium cation

while leaving the cyanide anion (the nucleophile) highly reactive for the SN2 attack. A

nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.

Reagent Addition: Carefully add sodium cyanide to the solution in one portion.

Trustworthiness: Using a slight excess (1.2 eq) of the cyanide source ensures the reaction

goes to completion, consuming all of the electrophilic benzyl bromide.

Reaction Monitoring: Heat the reaction mixture to 70 °C and stir. Monitor the reaction

progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a 3:1
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Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting material spot is

no longer visible.

Workup and Extraction: Cool the reaction to room temperature. Carefully pour the mixture

into a separatory funnel containing deionized water. Extract the aqueous layer three times

with ethyl acetate.

Causality: The organic product is soluble in ethyl acetate, while the inorganic salts (NaBr,

excess NaCN) and DMSO are soluble in water. This partitioning effectively separates the

product from the bulk of the reaction medium.

Washing: Combine the organic layers and wash sequentially with deionized water and then

brine.

Causality: The water wash removes residual DMSO, and the brine wash removes residual

water from the organic layer, initiating the drying process.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

using a gradient of hexanes and ethyl acetate to elute the final product.

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Safety and Handling
Safe handling of this compound and its precursors is paramount. Information is synthesized

from safety data sheets of structurally related phenylacetonitriles and cyanides.[6][7][8][9]

Hazard Identification: Phenylacetonitriles can be harmful if swallowed, in contact with skin, or

if inhaled. They can cause skin and serious eye irritation.[6][7] The primary danger in the

synthesis stems from the use of sodium cyanide, which is highly toxic and can release

deadly hydrogen cyanide gas if acidified.
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles.[8] All manipulations involving sodium cyanide or the reaction mixture should

be performed inside a certified chemical fume hood.[6]

First Aid Measures:

Skin Contact: Immediately wash off with plenty of soap and water.[6] Remove

contaminated clothing.[6]

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if

present and easy to do.[6]

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[6]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Store

locked up.[6]

Conclusion
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is more than a simple chemical; it is a

strategically designed building block for modern chemical research. The combination of a

metabolically robust trifluoromethyl group, a modulating methoxy group, and a versatile nitrile

handle makes it an attractive starting point for developing novel pharmaceuticals and

agrochemicals. Understanding its properties, synthesis, and safe handling procedures enables

researchers to effectively incorporate this valuable intermediate into their discovery and

development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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